Cas no 26629-87-8 (Morpholine,4-(1-methylethyl)-2-[3-(trifluoromethyl)phenyl]-)

Morpholine,4-(1-methylethyl)-2-[3-(trifluoromethyl)phenyl]- structure
26629-87-8 structure
Product Name:Morpholine,4-(1-methylethyl)-2-[3-(trifluoromethyl)phenyl]-
CAS-nummer:26629-87-8
MF:C14H18F3NO
MW:273.294034481049
CID:263663
PubChem ID:432824
Update Time:2025-04-19

Morpholine,4-(1-methylethyl)-2-[3-(trifluoromethyl)phenyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Morpholine,4-(1-methylethyl)-2-[3-(trifluoromethyl)phenyl]-
    • 4-Isopropyl-2-[3-(trifluoromethyl)phenyl]morpholine
    • 3,5-Pyrazolidinedione, 4-isopropyl-1-phenyl-
    • 4-Isopropyl-1-phenyl-3,5-dioxopyrazolidine
    • 4-isopropyl-1-phenyl-3,5-pyrazolidinedione
    • 4-isopropyl-1-phenyl-pyrazolidine-3,5-dione
    • 4-Isopropyl-2-(3-trifluormethylphenyl)-1,4-tetrahydro-oxazin
    • AC1MI59S
    • tetrahydro-4-isopropyl-< 3-(trifluoromethyl)phenyl> -2H-1,4-oxazine
    • Oxaflozano
    • Q7115050
    • OXAFLOZANE [MI]
    • 4-Isopropyl-2-(3-trifluormethylphenyl)morpholin
    • Oxaflozano [INN-Spanish]
    • EINECS 247-855-8
    • 1766 CERM
    • Oxaflozane (INN)
    • CHEBI:135128
    • DTXSID50865308
    • NS00084268
    • 26629-87-8
    • Oxaflozanum
    • 4-Isopropyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine
    • OXAFLOZANE [WHO-DD]
    • SCHEMBL49200
    • UNII-V4WLW77V5Q
    • Oxaflozane [INN:DCF]
    • 4-propan-2-yl-2-[3-(trifluoromethyl)phenyl]morpholine
    • CHEMBL2106996
    • OXAFLOZANE [INN]
    • Oxaflozanum [INN-Latin]
    • DB13457
    • 4-(Propan-2-yl)-2-[3-(trifluoromethyl)phenyl]morpholine
    • FVYUQFQCEOZYHZ-UHFFFAOYSA-N
    • 4-(1-Methylethyl)-2-(3-(trifluoromethyl)phenyl)morpholine
    • Oxaflozane
    • MORPHOLINE, 4-(1-METHYLETHYL)-2-(3-(TRIFLUOROMETHYL)PHENYL)-
    • D07340
    • 4-ISOPROPYL-2-(.ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-M-TOLYL)MORPHOLINE
    • V4WLW77V5Q
    • Conflictan
    • Inchi: 1S/C14H18F3NO/c1-10(2)18-6-7-19-13(9-18)11-4-3-5-12(8-11)14(15,16)17/h3-5,8,10,13H,6-7,9H2,1-2H3
    • InChI-sleutel: FVYUQFQCEOZYHZ-UHFFFAOYSA-N
    • LACHT: FC(C1=CC=CC(=C1)C1CN(CCO1)C(C)C)(F)F

Berekende eigenschappen

  • Exacte massa: 273.13414
  • Monoisotopische massa: 273.134
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 2
  • Complexiteit: 293
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.2
  • Topologisch pooloppervlak: 12.5A^2

Experimentele eigenschappen

  • Dichtheid: 1.1358 (estimate)
  • Kookpunt: bp0.005 52°; bp3 99°
  • Vlampunt: 131.7°C
  • Brekindex: nD24 1.4751
  • PSA: 12.47
Aanbevolen leveranciers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.